4-Azidomethyl-2-fluorobenzonitrile
Description
4-Azidomethyl-2-fluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 4-position and a nitrile (-CN) group at the 2-position of a benzene ring. This structure combines electron-withdrawing substituents (fluorine and nitrile) with a reactive azide moiety, making it valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical synthesis. Its synthesis typically involves nucleophilic substitution, such as replacing a bromomethyl group with sodium azide in a precursor like 4-(bromomethyl)-2-fluorobenzonitrile .
Key structural attributes include:
- Intermolecular Interactions: Weak C–H···C interactions dominate in non-fluorinated analogs, but the presence of fluorine in this compound may introduce stronger C–H···F hydrogen bonding, altering crystallization behavior .
Properties
CAS No. |
368426-76-0 |
|---|---|
Molecular Formula |
C8H5FN4 |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
4-(azidomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H5FN4/c9-8-3-6(5-12-13-11)1-2-7(8)4-10/h1-3H,5H2 |
InChI Key |
BNAMFNNZROYBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the nitrile group, accelerating click chemistry reactions compared to methyl or chloro analogs .
- Steric Considerations : Chlorine at the 3-position introduces steric hindrance, reducing reaction rates, whereas methyl groups increase bulk but lower thermal stability.
Research Implications and Gaps
- Reactivity : Fluorinated azides like this compound show promise in bioorthogonal labeling due to faster cycloaddition kinetics, but comparative kinetic data with analogs remains sparse.
- Stability : While chloro analogs exhibit higher thermal stability, fluorinated derivatives may decompose more readily under UV light, requiring specialized handling.
- Synthetic Challenges : Substituting fluorine introduces regioselectivity issues in precursor synthesis, unlike bromine or chlorine analogs.
Literature Gaps :
- Comparative studies on solubility and bioavailability are needed to optimize pharmaceutical applications.
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